molecular formula C13H17N5 B3843641 N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Katalognummer B3843641
Molekulargewicht: 243.31 g/mol
InChI-Schlüssel: NJEJHOSZMIZICW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and play a significant role in various cellular processes, including inflammation, cell cycle progression, and apoptosis. CPI-455 has been identified as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases.

Wirkmechanismus

N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine targets the BET family of proteins, specifically the bromodomains of BRD2, BRD3, BRD4, and BRDT. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting the bromodomains of BET proteins, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In macrophages and monocytes, this compound reduces the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. This compound has also been shown to have anti-fibrotic effects in a mouse model of lung fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its specificity for the BET family of proteins. This allows for targeted inhibition of BET proteins without affecting other proteins or cellular processes. However, one limitation of this compound is its stability in aqueous solutions. This compound has poor solubility in water, which can make it challenging to use in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential application is in the treatment of cancer, particularly in combination with other therapeutic agents. This compound has also been suggested as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Future studies could investigate the safety and efficacy of this compound in animal models of these diseases. Additionally, the development of more stable analogs of this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. This suggests that this compound may have potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name

N-cyclohexyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-2-5-11(6-3-1)17-12-9-13(15-10-14-12)18-8-4-7-16-18/h4,7-11H,1-3,5-6H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEJHOSZMIZICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 5
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 6
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.